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Compound of Interest

Compound Name: Alexa Fluor 350

Cat. No.: B1148469

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Alexa Fluor family of fluorescent dyes,
widely utilized in microscopy for their exceptional brightness, photostability, and pH insensitivity.
We will delve into their spectral properties, provide detailed experimental protocols for their
application in key microscopy techniques, and present visual workflows to facilitate
experimental design and execution.

Core Principles of Alexa Fluor Dyes

Developed by Molecular Probes (now part of Thermo Fisher Scientific), Alexa Fluor dyes are a
series of sulfonated rhodamine, coumarin, cyanine, and xanthene derivatives.[1] This
sulfonation imparts a negative charge, rendering the dyes more hydrophilic and soluble in
agueous solutions, which is advantageous for bioconjugation.[1][2] Key benefits of Alexa Fluor
dyes that make them a preferred choice for fluorescence microscopy include:

o Exceptional Brightness: Alexa Fluor conjugates consistently exhibit more intense
fluorescence compared to other spectrally similar dyes.[3][4][5] This allows for the detection
of low-abundance targets and reduces the required concentration of labeling reagents.

» Enhanced Photostability: A hallmark of the Alexa Fluor series is their resistance to
photobleaching, allowing for longer exposure times and time-lapse imaging without
significant signal loss.[2][3][4][5][6]
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e pH Insensitivity: Unlike fluorescein, whose fluorescence is pH-dependent, Alexa Fluor dyes
maintain their fluorescence intensity over a broad pH range (typically pH 4-10), providing
more reliable and consistent results in various biological environments.[2][3][7]

o Broad Spectral Range: The Alexa Fluor family spans the spectrum from the ultraviolet to the
near-infrared, offering a wide selection of distinct colors for multicolor imaging experiments.

[3][8]

 Instrument Compatibility: The absorption spectra of Alexa Fluor dyes are well-matched to the
principal output wavelengths of common excitation sources used in fluorescence microscopy,
such as lasers and arc lamps.[2][3][5]

Quantitative Data for Alexa Fluor Dyes

For ease of comparison, the following tables summarize the key quantitative data for commonly
used Alexa Fluor dyes.

Spectral Properties

This table provides the excitation and emission maxima, molar extinction coefficient, and the
observed emission color for a selection of Alexa Fluor dyes. The molar extinction coefficient is
a measure of how strongly a chemical species absorbs light at a given wavelength, while the
quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
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Molar
Alexa Fluor  Excitation Emission Extinction Quantum Emission
Dye Max (nm) Max (nm) Coefficient Yield (®) Color
(cm—*M™?)

Alexa Fluor

346 442 19,000 - Blue
350
Alexa Fluor

401 421 34,000 - Blue
405
Alexa Fluor

433 541 16,000 - Yellow-Green
430
Alexa Fluor

495 519 71,000 0.92 Green
488
Alexa Fluor

517 542 80,000 - Green
514
Alexa Fluor

532 553 81,000 - Yellow
532
Alexa Fluor

556 573 104,000 - Orange
546
Alexa Fluor

555 565 150,000 - Orange
555
Alexa Fluor

578 603 91,300 - Red-Orange
568
Alexa Fluor

590 617 73,000 - Red
594
Alexa Fluor

632 647 100,000 - Far-Red
633
Alexa Fluor

650 665 239,000 0.33 Far-Red
647
Alexa Fluor

663 690 132,000 - Far-Red
660
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Alexa Fluor

679 702 184,000 Far-Red
680
Alexa Fluor

702 723 192,000 Near-IR
700
Alexa Fluor
250 749 775 240,000 Near-IR

Data compiled from multiple sources.[3][8][9][10][11]

Brightness and Photostability Comparison of 488 nm

Dyes

The following table provides a comparative overview of Alexa Fluor 488 with other commonly

used green fluorescent dyes.

5 Excitation Max Emission Max Quantum Yield Relative
e
J (nm) (nm) (P) Photostability
Alexa Fluor 488 495 519 0.92 High
FITC

) 494 518 0.92 Low
(Fluorescein)
DyLight 488 493 518 Not Specified High
CF®488A 490 515 Not Specified Very High
iFluor® 488 491 516 0.9 High

Data sourced from a comparative guide on photostability.[6]

Experimental Protocols

Detailed methodologies for key microscopy applications using Alexa Fluor dyes are provided

below.

Immunofluorescence (IF) Staining of Adherent Cells
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This protocol outlines the steps for indirect immunofluorescence staining of cultured cells grown
on coverslips.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4
» Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
o Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

» Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary
antibody host species in PBS

e Primary Antibody (specific to the target antigen)

¢ Alexa Fluor-conjugated Secondary Antibody (specific to the host species of the primary
antibody)

¢ Nuclear Counterstain (e.g., DAPI or Hoechst)
o Antifade Mounting Medium

e Glass slides and coverslips

Procedure:

e Cell Culture and Preparation:

o Seed cells onto sterile glass coverslips in a culture dish and grow to the desired
confluency (typically 70-80%).[7]

o Gently wash the cells twice with PBS to remove culture medium.
» Fixation:
o Aspirate the PBS and add the fixation solution to cover the cells.

o Incubate for 10-20 minutes at room temperature.
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o Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

o Add permeabilization buffer to the cells.

o Incubate for 10-15 minutes at room temperature.

o Wash the cells three times with PBS for 5 minutes each.

Blocking:

o Incubate the cells with blocking buffer for at least 30-60 minutes at room temperature to
minimize non-specific antibody binding.[7]

Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in blocking buffer.

o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C in a humidified chamber.

Washing:

o Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes
each to remove unbound primary antibody.

Secondary Antibody Incubation:

o Dilute the Alexa Fluor-conjugated secondary antibody in blocking buffer. Protect the
antibody solution from light.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in
the dark.

Washing:

o Wash the cells three times with PBST for 5-10 minutes each in the dark.
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o Counterstaining (Optional):

o Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes
at room temperature in the dark.

o Wash the cells twice with PBS.
e Mounting:

o Carefully mount the coverslip onto a glass slide using a drop of antifade mounting
medium.

o Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
e Imaging:

o Image the slides using a fluorescence microscope equipped with the appropriate filter sets
for the chosen Alexa Fluor dye and counterstain.

Super-Resolution Microscopy: Stochastic Optical

Reconstruction Microscopy (STORM)

This protocol provides a general workflow for preparing samples for AISTORM (direct STORM)
imaging using Alexa Fluor dyes. dSTORM relies on the photoswitching of single fluorophores.
Alexa Fluor 647 is a commonly used and highly recommended dye for STORM due to its
excellent photoswitching properties.[12]

Materials:

High-precision glass coverslips (#1.5 thickness)

Fixation Buffer: 3% PFA + 0.1% Glutaraldehyde in PBS

Reducing Agent: 0.1% Sodium Borohydride (NaBHa) in PBS (prepare fresh)

Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS

Washing Buffer: 0.2% BSA + 0.05% Triton X-100 in PBS
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Primary Antibody

Alexa Fluor-conjugated Secondary Antibody (e.g., Alexa Fluor 647)

Post-fixation Buffer: 4% PFA in PBS

STORM Imaging Buffer (e.g., containing an oxygen scavenging system like GLOX and a
thiol like 2-mercaptoethanol or MEA)

Procedure:

o Sample Preparation and Fixation:

o

Prepare cells on high-precision coverslips.

[¢]

Fix the cells with the fixation buffer for 10 minutes at room temperature.[13]

[¢]

Reduce autofluorescence by treating with freshly prepared 0.1% NaBHa4 for 7 minutes.[13]

Wash the cells three times with PBS.

[e]

e Blocking and Permeabilization:
o Incubate in blocking buffer for 60-120 minutes at room temperature.[13]
e Antibody Staining:

o Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room
temperature or overnight at 4°C.

o Wash extensively with washing buffer (e.g., 5 times for 15 minutes each).[13]

o Incubate with the Alexa Fluor-conjugated secondary antibody (protected from light) for 30-
60 minutes.[10][13]

o Wash three times with washing buffer, followed by a final wash with PBS.[10][13]

o Post-fixation:
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o Post-fix the sample with 4% PFA for 10 minutes to immobilize the antibodies.[10]
o Wash three times with PBS.

e STORM Imaging:
o Replace the PBS with the STORM imaging buffer just before imaging.

o Image on a STORM-capable microscope, using the appropriate laser lines for excitation
and activation of the chosen Alexa Fluor dye.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
steps in common microscopy workflows utilizing Alexa Fluor dyes.
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Caption: Workflow for Indirect Immunofluorescence Staining.
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Caption: Workflow for dASTORM Super-Resolution Microscopy.

Conclusion
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Alexa Fluor dyes represent a powerful and versatile toolkit for modern fluorescence
microscopy. Their superior photophysical properties, combined with a wide array of available
conjugates, enable researchers to perform a broad range of applications, from routine
immunofluorescence to cutting-edge super-resolution imaging. By understanding the core
principles of these dyes and following optimized experimental protocols, scientists and drug
development professionals can achieve high-quality, reproducible data to advance their
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Alexa Fluor Dyes for
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148469#introduction-to-alexa-fluor-dyes-for-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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